N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt

Vue d'ensemble

Description

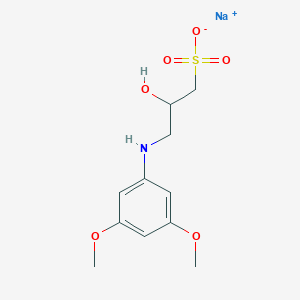

“N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt” is a chemical compound with the linear formula C13H20NO6SNa . It is also known by the synonyms TOOS and DAOS . This compound is used in conjunction with 4-Aminoantipyrine in an indicator reaction using peroxidase to form a quinoneimine dye .

Molecular Structure Analysis

The molecular structure of “N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt” can be represented by the SMILES string [Na].CCN(CC(O)CS(O)(=O)=O)c1cc(OC)cc(OC)c1 . The InChI representation is 1S/C13H21NO6S/c1-4-14(8-11(15)9-21(16,17)18)10-5-12(19-2)7-13(6-10)20-3/h5-7,11,15H,4,8-9H2,1-3H3,(H,16,17,18) .Applications De Recherche Scientifique

Cytotoxic Activities in Cancer Research

HDAOS and its derivatives have been explored for their potential cytotoxic activities against various cancer cell lines. The compound’s structure allows for the design and synthesis of flavonoids with diverse aliphatic amino moieties, which have shown moderate to good activities in inhibiting cancer cell growth . This makes HDAOS a valuable scaffold for developing new anticancer agents.

Anticonvulsant and Sedative Agent Development

The structural analogs of HDAOS have been synthesized and evaluated for their anticonvulsant and sedative activities . These studies are crucial for the development of new therapeutic agents that can be used to treat neurological disorders such as epilepsy and to provide sedation in clinical settings.

Antioxidant and Antibacterial Applications

Compounds derived from HDAOS have been investigated for their antioxidant and antibacterial properties . This research is significant for the development of new drugs and protective agents that can combat oxidative stress and bacterial infections.

Biochemical Assays and Diagnostic Applications

HDAOS derivatives are used in biochemical assays for the detection of various biomolecules. For instance, they can be used in colorimetric detection methods for amino acids like histidine, which are important in clinical diagnostics and food analysis .

Enzyme Activity Studies

The compound’s derivatives are utilized in studying enzyme activities, particularly in reactions involving peroxidase. This application is essential in understanding enzyme mechanisms and designing enzyme-based sensors .

Chemical Synthesis and Material Science

HDAOS serves as a precursor in the synthesis of complex molecules and materials. Its chemical properties facilitate the creation of novel compounds with potential applications in material science and chemical industries .

Mécanisme D'action

Target of Action

HDAOS, also known as N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt or Sodium 3-((3,5-dimethoxyphenyl)amino)-2-hydroxypropane-1-sulfonate, is a novel Trinder’s reagent . It is a highly water-soluble aniline derivative and is widely used in diagnostic tests and biochemical tests

Mode of Action

It is known that in the presence of hydrogen peroxide and peroxidase, hdaos can form a stable purple or blue dye during the oxidative coupling reaction process with 4-aminoantipyrine (4-aa) or 3-methylbenzothiazolinone hydrazone (mbth) .

Biochemical Pathways

It is known that hdaos is involved in colorimetric determination of hydrogen peroxide activity . This suggests that HDAOS may play a role in pathways involving hydrogen peroxide and peroxidase.

Pharmacokinetics

Given its high water solubility , it can be inferred that HDAOS may have good bioavailability.

Result of Action

It is known that hdaos is used in diagnostic tests and biochemical tests , suggesting that it may have a role in producing detectable changes in these tests.

Action Environment

It is known that hdaos is stable enough to be used in solution and in automated testing systems .

Propriétés

IUPAC Name |

sodium;3-(3,5-dimethoxyanilino)-2-hydroxypropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO6S.Na/c1-17-10-3-8(4-11(5-10)18-2)12-6-9(13)7-19(14,15)16;/h3-5,9,12-13H,6-7H2,1-2H3,(H,14,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLRFMQGKVFRTB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NCC(CS(=O)(=O)[O-])O)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16NNaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3-Thiadiazole-5-carboxamide,N-[(1S)-1-(2-chloro-6-fluorophenyl)ethyl]-4-cyclopropyl-](/img/structure/B1663247.png)

![(1R,2R,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1663248.png)

![[3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1663260.png)

![2-[2-(diethylamino)ethyl]indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B1663263.png)